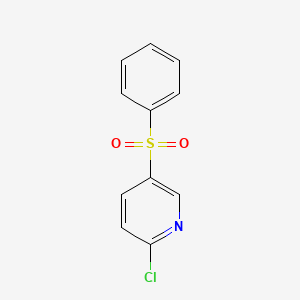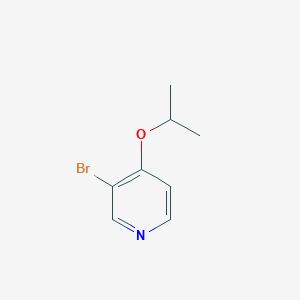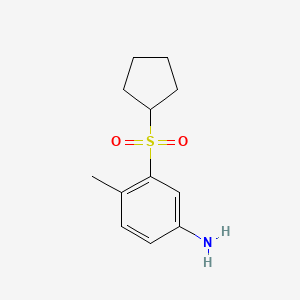
3-(Cyclopentanesulfonyl)-4-methylaniline
Descripción general
Descripción
3-(Cyclopentanesulfonyl)-4-methylaniline, also known as CPM, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that has been used in many areas of science and technology, including organic synthesis, biochemistry, and drug discovery. CPM has been used as a catalyst in the synthesis of various organic compounds, as a reagent in biochemistry, and as an inhibitor of enzyme activity. CPM is also used in drug discovery as a tool for the identification and characterization of novel compounds.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of “3-(Cyclopentanesulfonyl)-4-methylaniline” Applications
Catalytic C–S Bond Functionalization
3-(Cyclopentanesulfonyl)-4-methylaniline: is a compound that can be utilized in the catalytic functionalization of C–S bonds. This process is crucial for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The compound’s ability to undergo reactions that form new carbon-sulfur bonds is particularly valuable in the development of metal- and photocatalytic methods for selective functionalization .
Targeted Drug Delivery Systems
The unique chemical structure of 3-(Cyclopentanesulfonyl)-4-methylaniline makes it a potential candidate for creating microemulsions . These systems are used for targeted drug delivery , especially for hydrophobic drugs that require a carrier to be effectively delivered to specific sites within the body .
Enhancing Bioavailability of Medications
In pharmaceutical research, 3-(Cyclopentanesulfonyl)-4-methylaniline could be explored for its role in enhancing the bioavailability of certain medications. By improving the solubility and absorption of drugs, it can make treatments more effective and reduce the required dosage.
Development of Diagnostic Agents
The compound’s structure allows for the attachment of various functional groups, making it a versatile tool in the development of diagnostic agents. These agents can be used in medical imaging techniques to improve the detection and diagnosis of diseases.
Synthesis of Natural Products
3-(Cyclopentanesulfonyl)-4-methylaniline: may also be applied in the synthesis of natural products . Its reactivity can be harnessed to construct complex molecules that are found in nature, which are often used in traditional and modern medicine .
Propiedades
IUPAC Name |
3-cyclopentylsulfonyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9-6-7-10(13)8-12(9)16(14,15)11-4-2-3-5-11/h6-8,11H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQVJTIMGZFEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentanesulfonyl)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





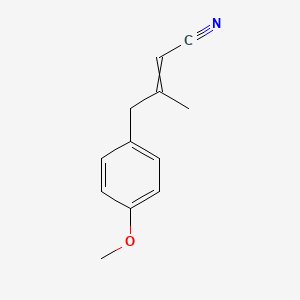
![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)


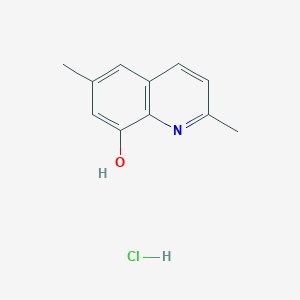
![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1459013.png)
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)
